molecular formula C12H17N5OS B7589822 4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide

4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide

カタログ番号 B7589822
分子量: 279.36 g/mol
InChIキー: QVQJQKZOWFPNKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide, commonly referred to as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.

作用機序

TAK-659 is a highly selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the B-cell receptor. BTK activation leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell proliferation, survival, and activation. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation, survival, and activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits B-cell receptor signaling and reduces the proliferation and survival of B-cells. In vivo studies have shown that TAK-659 inhibits the growth of B-cell tumors in mouse models of CLL, MCL, and DLBCL. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the specific inhibition of B-cell receptor signaling. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are also some limitations to using TAK-659 in lab experiments. TAK-659 has a short half-life in vivo, which may limit its efficacy in some disease models. Additionally, TAK-659 has not been extensively studied in non-human primates, which may limit its translatability to human disease.

将来の方向性

There are several future directions for the study of TAK-659. First, further preclinical studies are needed to evaluate the efficacy of TAK-659 in various disease models, including CLL, MCL, DLBCL, rheumatoid arthritis, and lupus. Second, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans. Third, combination therapies with TAK-659 and other agents, such as monoclonal antibodies or other small molecule inhibitors, should be explored. Finally, the development of more potent and selective BTK inhibitors, including covalent inhibitors, should be pursued.

合成法

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in several research papers. The key steps involve the preparation of the imidazole starting material, followed by the introduction of the tert-butyl and thiadiazole moieties. The final product is purified using column chromatography to obtain a pure compound.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by TAK-659 has been shown to block B-cell receptor signaling, leading to the inhibition of B-cell proliferation, survival, and activation. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

特性

IUPAC Name

4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-12(2,3)10-9(19-16-15-10)11(18)17(4)7-8-13-5-6-14-8/h5-6H,7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQJQKZOWFPNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SN=N1)C(=O)N(C)CC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。